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Compound of Interest

Compound Name: 2-Chloroethyl acrylate

Cat. No.: B1583066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-chloroethyl
acrylate (CAS No. 2206-89-5), a key monomer in the synthesis of various polymers. This

document compiles predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

data to facilitate its identification and characterization in a laboratory setting. The experimental

protocols described herein are based on standard techniques for the analysis of liquid

acrylates.

Molecular Structure and Properties
2-Chloroethyl acrylate is an organic compound with the chemical formula C₅H₇ClO₂.[1] It is

the 2-chloroethyl ester of acrylic acid and is a valuable comonomer in the production of

polymers with applications in adhesives, coatings, and textiles.

Chemical Structure:

Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables present

predicted spectroscopic information for 2-chloroethyl acrylate. These predictions are based

on established spectroscopic principles and data from similar acrylate derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The predicted ¹H NMR spectrum of 2-chloroethyl acrylate in a suitable deuterated solvent,

such as chloroform-d (CDCl₃), is expected to show distinct signals for the vinyl and ethyl

protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloroethyl Acrylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.45 Doublet of Doublets 1H Ha (trans to C=O)

~6.15 Doublet of Doublets 1H Hb (cis to C=O)

~5.90 Doublet of Doublets 1H Hc (geminal)

~4.40 Triplet 2H -O-CH₂-

~3.75 Triplet 2H -CH₂-Cl

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule. PubChem indicates that a ¹³C NMR spectrum was acquired by G. Muecke and T.

Schlueter of BASF in 1980.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloroethyl Acrylate

Chemical Shift (δ, ppm) Carbon Atom Assignment

~165 C=O (Ester Carbonyl)

~131 =CH (α-carbon of acrylate)

~128 =CH₂ (β-carbon of acrylate)

~64 -O-CH₂-

~41 -CH₂-Cl

Infrared (IR) Spectroscopy
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The IR spectrum is useful for identifying the key functional groups present in 2-chloroethyl
acrylate. An ATR-IR spectrum was recorded using a PerkinElmer SpectrumTwo instrument, as

noted on PubChem.[2]

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Chloroethyl Acrylate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H Stretch

~2980-2850 Medium C-H Stretch (Aliphatic)

~1730 Strong C=O Stretch (Ester)

~1635 Medium C=C Stretch (Alkenyl)

~1410 Medium =C-H Bend

~1180 Strong C-O Stretch (Ester)

~810 Strong =C-H Out-of-plane Bend

~650 Medium-Strong C-Cl Stretch

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-chloroethyl acrylate.

Materials and Equipment:

2-Chloroethyl acrylate sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm)
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Pipettes

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-chloroethyl acrylate in approximately 0.6-0.7 mL

of CDCl₃ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to

the lower natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To obtain an infrared spectrum of liquid 2-chloroethyl acrylate.

Materials and Equipment:

2-Chloroethyl acrylate sample

FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer SpectrumTwo with a

diamond crystal)[2]

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in

isopropanol and allow it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Measurement:
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Using a pipette, place a small drop of 2-chloroethyl acrylate onto the center of the ATR

crystal, ensuring the crystal is fully covered.

Spectrum Acquisition:

Acquire the IR spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.

Data Processing:

The software will automatically perform a background subtraction.

If necessary, perform an ATR correction to account for the wavelength-dependent depth of

penetration of the evanescent wave.

Label the significant peaks in the spectrum.

Cleaning:

After the measurement, carefully clean the 2-chloroethyl acrylate from the ATR crystal

using a lint-free wipe soaked in an appropriate solvent.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-chloroethyl acrylate.
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Sample Preparation

Data Acquisition

Spectral Analysis

Data Interpretation

2-Chloroethyl Acrylate

Dissolve in CDCl3 Neat Liquid

NMR Spectrometer ATR-FTIR Spectrometer

1H NMR Spectrum 13C NMR Spectrum IR Spectrum

Structural ConfirmationPurity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Chloroethyl Acrylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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